H1 Receptor Potency: Chlorpheniramine Maleate is ~8.7-Fold More Potent than Diphenhydramine
In a direct head-to-head comparison using a FLIPR-based calcium assay on recombinant human H1 receptors, chlorpheniramine exhibited a pKb of 8.77 versus 7.83 for diphenhydramine, corresponding to a 8.7-fold greater molar potency [1]. This difference was consistent across HEK293 and HeLa S3 cell backgrounds and aligned with binding pKi values (8.52 vs 7.98, respectively).
| Evidence Dimension | Functional antagonist potency (pKb) at recombinant human H1 receptor |
|---|---|
| Target Compound Data | pKb = 8.77 |
| Comparator Or Baseline | Diphenhydramine pKb = 7.83 |
| Quantified Difference | ΔpKb = 0.94; ~8.7-fold greater potency for chlorpheniramine |
| Conditions | FLIPR calcium flux assay; HEK293 and HeLa S3 cells expressing recombinant human H1 receptors; generalized Cheng-Prusoff equation applied; values consistent with competition binding pKi |
Why This Matters
Higher per-milligram potency allows lower dosing and potentially reduced peripheral adverse effects, directly influencing formulation cost and patient compliance in procurement decisions.
- [1] Sullivan E, et al. Analysis of Apparent Noncompetitive Responses to Competitive H1-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. SLAS Discovery. 1999;4(5):249-258. doi:10.1177/108705719900400504 View Source
